molecular formula C12H9ClN2O B3037514 2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 478081-46-8

2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No. B3037514
CAS RN: 478081-46-8
M. Wt: 232.66 g/mol
InChI Key: GZTHDIJQNLXKGQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (CPOTC) is a heterocyclic organic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. It has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been explored.

Scientific Research Applications

Spectroscopic and Structural Studies

  • Antimicrobial Properties: A study by Sadeek et al. (2015) explored the antimicrobial activities of transition metal complexes formed with a derivative of the compound, showing increased activity compared to the free ligand (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Molecular Structure and Optical Properties

  • Spectroscopic Characterization and NLO Analyses: Wazzan, Al-Qurashi, and Faidallah (2016) conducted DFT and TD-DFT/PCM calculations on similar compounds to determine their structural and spectroscopic characteristics, providing insights into their potential biological applications and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).

Structural and Junction Characteristics

  • Pyridine Derivatives for Device Fabrication: Zedan, El-Taweel, and El-Menyawy (2020) investigated pyridine derivatives for their potential in fabricating heterojunctions and as photosensors, based on their structural, optical, and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Antimicrobial Evaluation

  • New Pyrimidines and Condensed Pyrimidines: Abdelghani et al. (2017) synthesized and evaluated the antimicrobial activity of new pyrimidine derivatives, including compounds related to the chemical (Abdelghani, Said, Assy, & Hamid, 2017).

X-ray Mapping and Crystal Structure Analysis

  • Investigation of Tricyclic Heterocycles: Mazina et al. (2005) studied the crystal structures of several compounds, including a derivative of the chemical, using X-ray diffraction, providing valuable information for the design of heterocyclic compounds (Mazina, Rybakov, Troyanov, Babaev, & Aslanov, 2005).

properties

IUPAC Name

6-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-4-1-8(2-5-10)12-9(7-14)3-6-11(16)15-12/h1-2,4-5H,3,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTHDIJQNLXKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=C1C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Reactant of Route 2
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Reactant of Route 3
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Reactant of Route 4
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Reactant of Route 5
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
Reactant of Route 6
2-(4-Chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

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